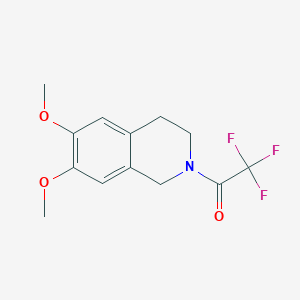
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one (CMC) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for cellular imaging.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one is its broad range of potential applications in scientific research. However, 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one also has limited stability in solution, which can affect its activity over time.
Direcciones Futuras
There are several future directions for 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one research. One area of interest is the development of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one derivatives with improved solubility and stability. Another area of interest is the investigation of the mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one and its derivatives. Additionally, further studies are needed to explore the potential therapeutic applications of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one in various disease models.
Métodos De Síntesis
The synthesis of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one involves the condensation of 4-methoxybenzaldehyde and phenylacetylene, followed by a cyclization reaction with chloroacetyl chloride. The resulting compound is purified by recrystallization and characterized by various spectroscopic techniques.
Propiedades
Nombre del producto |
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one |
|---|---|
Fórmula molecular |
C17H13ClO2 |
Peso molecular |
284.7 g/mol |
Nombre IUPAC |
2-chloro-4-(4-methoxyphenyl)-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C17H13ClO2/c1-20-13-9-7-12(8-10-13)15-14(16(18)17(15)19)11-5-3-2-4-6-11/h2-10,15H,1H3 |
Clave InChI |
CBVRXPALIBXOEA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C2=O)Cl)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C2=O)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)




![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)


![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)